molecular formula C13H20N2O3S B2830912 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797597-43-3

2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2830912
CAS No.: 1797597-43-3
M. Wt: 284.37
InChI Key: BCEKAEOXSIOWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound integrates a piperidine ring, a common feature in pharmaceuticals, functionalized with an ethylsulfonyl group, which can influence the molecule's pharmacokinetic properties and binding affinity. This structure is furnished with a 6-methylpyridyloxy linker, a motif frequently employed to connect pharmacophores or to modulate solubility and bioavailability. Such multi-functional compounds are valuable for constructing targeted libraries in high-throughput screening and for the synthesis of more complex molecules as potential therapeutic agents. Researchers can leverage this compound in lead optimization studies, particularly in probing structure-activity relationships (SAR) for targets such as enzymes or G-protein-coupled receptors (GPCRs) where the piperidine scaffold is prevalent. Its application is strictly confined to non-clinical laboratory research.

Properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-19(16,17)15-9-7-12(8-10-15)18-13-6-4-5-11(2)14-13/h4-6,12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEKAEOXSIOWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a class of pyridine-piperidine hybrids. Below is a comparison with three structurally related molecules:

Compound Name Substituent on Piperidine Pyridine Substituent Functional Group Differences
2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine Ethylsulfonyl 6-methyl Reference compound (sulfonyl group)
Ethyl (S)-4-((4-chlorophenyl)(4-(diphenylphosphanylyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate Ethoxycarbonyl 4-chlorophenyl, phosphine Ester vs. sulfonyl; additional aryl/phosphine groups
2-(3-fluoro-5-(pyridin-3-yl)phenyl)-6-methylpyridine None 6-methyl, aryl-fluorophenyl Lacks piperidine-sulfonyl; fluorinated aryl extension

Physicochemical and Reactivity Differences

Electron-Withdrawing Effects :

  • The ethylsulfonyl group in the target compound enhances electrophilicity at the pyridine nitrogen compared to the ethoxycarbonyl analogue, which may influence binding to biological targets (e.g., kinases) .
  • Fluorinated aryl derivatives (e.g., the third analogue) exhibit increased lipophilicity and metabolic stability but lack the sulfonyl group’s polar character.

Synthetic Utility :

  • The phosphonium salt derivative (second analogue) is tailored for phosphorus ligand-coupling reactions, whereas the ethylsulfonyl variant may serve as a leaving group or hydrogen-bond acceptor in drug design .

In contrast, fluorinated aryl-pyridines are often explored for CNS targets due to enhanced blood-brain barrier penetration .

Q & A

Q. What preclinical models are appropriate for evaluating neuroprotective potential?

  • Models :
  • Oxidative Stress : H₂O₂-induced neuronal damage in SH-SY5Y cells .
  • In Vivo : Middle cerebral artery occlusion (MCAO) in rodents .
  • Biomarkers : Measure glutathione levels and caspase-3 activity .

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